(3S,8AS)-3-propyloctahydropyrrolo[1,2-a]pyrazine
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Overview
Description
(3S,8aS)-3-Propyloctahydropyrrolo[1,2-a]pyrazine, AldrichCPR, is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique scaffold that has garnered interest in various fields of scientific research due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including (3S,8aS)-3-Propyloctahydropyrrolo[1,2-a]pyrazine, typically involves cyclization, ring annulation, and cycloaddition reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions . Another approach involves the direct C-H arylation of pyrrole and pyrazine rings .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and mild reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(3S,8aS)-3-Propyloctahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
(3S,8aS)-3-Propyloctahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It is used in the development of organic materials and natural products.
Mechanism of Action
The mechanism of action of (3S,8aS)-3-Propyloctahydropyrrolo[1,2-a]pyrazine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological activities. the exact mechanisms are not fully understood and require further research .
Comparison with Similar Compounds
Similar Compounds
(3S,8aS)-3-Methyloctahydropyrrolo[1,2-a]pyrazine: Similar structure but with a methyl group instead of a propyl group.
(3S,8aS)-3-Ethyloctahydropyrrolo[1,2-a]pyrazine: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
(3S,8aS)-3-Propyloctahydropyrrolo[1,2-a]pyrazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for exploring structure-activity relationships and developing new derivatives with enhanced properties .
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(3S,8aS)-3-propyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H20N2/c1-2-4-9-8-12-6-3-5-10(12)7-11-9/h9-11H,2-8H2,1H3/t9-,10-/m0/s1 |
InChI Key |
AEMSRNHLEUPYQI-UWVGGRQHSA-N |
Isomeric SMILES |
CCC[C@H]1CN2CCC[C@H]2CN1 |
Canonical SMILES |
CCCC1CN2CCCC2CN1 |
Origin of Product |
United States |
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